molecular formula C11H12FNO4 B1441407 Tert-butyl 4-fluoro-2-nitrobenzoate CAS No. 942271-60-5

Tert-butyl 4-fluoro-2-nitrobenzoate

Cat. No. B1441407
M. Wt: 241.22 g/mol
InChI Key: JLGPJOUWLXCECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 . It has a molecular weight of 241.22 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-fluoro-2-nitrobenzoate is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-2-nitrobenzoate is a solid substance . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Organic Synthesis and Molecular Structure : Tretyakov et al. (2019) investigated the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides. They detailed the interaction of compounds like octafluorotoluene with tert-butylamine and subsequent oxidation processes. The molecular and crystal structures of the resultant nitroxides were analyzed using X-ray diffraction and ESR data, demonstrating the utility of tert-butyl derivatives in synthesizing complex organic structures with potential applications in material science and molecular engineering (Tretyakov et al., 2019).

  • Radiolabeled Compounds for Tumor Detection : Joyard et al. (2013) explored the synthesis of new nitroimidazole compounds using silicon-[(18)F]fluorine chemistry. These compounds, which included tert-butyl groups, were developed for detecting tumor hypoxia. The study emphasizes the role of tert-butyl derivatives in creating radiolabeled compounds for potential use in medical diagnostics (Joyard et al., 2013).

  • Solid-Phase Synthesis of Heterocycles : Křupková et al. (2013) discussed using 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a multireactive building block in the solid-phase synthesis of various heterocyclic scaffolds. This application is significant in drug discovery, highlighting the potential use of similar tert-butyl derivatives in synthesizing a range of biologically active compounds (Křupková et al., 2013).

  • Development of Supramolecular Systems : Yushkova et al. (2012) synthesized new p-tert-butylthiacalix[4]arenes and investigated their ability to form supramolecular systems. This study is relevant for the development of advanced materials and nanotechnology applications, where tert-butyl derivatives can play a key role in creating complex molecular architectures (Yushkova et al., 2012).

  • Pharmacological Research : Sanjeevarayappa et al. (2015) conducted a study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, focusing on its synthesis, characterization, and biological evaluation. This compound's synthesis and evaluation in the context of antibacterial and anthelmintic activities indicate the relevance of tert-butyl derivatives in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).

Safety And Hazards

Tert-butyl 4-fluoro-2-nitrobenzoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPJOUWLXCECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluoro-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-fluoro-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-fluoro-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-fluoro-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-fluoro-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-fluoro-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-fluoro-2-nitrobenzoate

Citations

For This Compound
2
Citations
J Kim, WS Lee, J Koo, J Lee… - ACS Combinatorial …, 2014 - ACS Publications
… The residue was purified with silica-gel flash column chromatography to provide tert-butyl 4-fluoro-2-nitrobenzoate. Then, to a solution of tert-butyl 4-fluoro-2-nitrobenzoate in DMF, …
Number of citations: 12 pubs.acs.org
AC Flick, CA Leverett, HX Ding, E McInturff… - Journal of Medicinal …, 2021 - ACS Publications
… (156,157) Acid fragment 258 was prepared on a gram scale by a five-step process starting from tert-butyl 4-fluoro-2-nitrobenzoate (253) (Scheme 39). Reaction with N-methylpiperazine …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.